molecular formula C25H25BrFN3O3S B11114176 N-benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11114176
M. Wt: 546.5 g/mol
InChI Key: CBVDXIDHFUKVIV-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is a complex organic compound that features a benzyl group, a bromine atom, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzyl Bromide Intermediate: This step involves the bromination of benzyl alcohol using hydrobromic acid or phosphorus tribromide.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting 2-fluorophenylpiperazine with an appropriate electrophile.

    Coupling Reaction: The benzyl bromide intermediate is then coupled with the piperazine derivative under basic conditions to form the desired compound.

    Sulfonation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines or alcohols.

Scientific Research Applications

N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studied for its potential effects on various biological pathways and its interaction with different receptors.

    Chemical Biology: Utilized in the study of cellular processes and the development of chemical probes.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-bromobenzamide: Shares the benzyl and bromine groups but lacks the piperazine and sulfonamide functionalities.

    N-(4-Fluorophenyl)-2-bromobenzamide: Contains the fluorophenyl and bromine groups but lacks the piperazine and sulfonamide functionalities.

Uniqueness

N-Benzyl-4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25BrFN3O3S

Molecular Weight

546.5 g/mol

IUPAC Name

N-benzyl-4-bromo-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrFN3O3S/c26-21-10-12-22(13-11-21)34(32,33)30(18-20-6-2-1-3-7-20)19-25(31)29-16-14-28(15-17-29)24-9-5-4-8-23(24)27/h1-13H,14-19H2

InChI Key

CBVDXIDHFUKVIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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